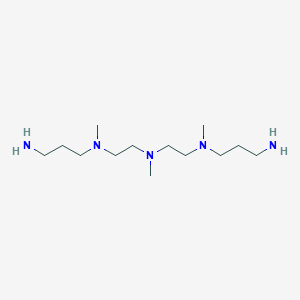
Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate is an organic compound with the molecular formula C9H14O4 It is a derivative of cyclopentane, featuring two ester groups attached to the 1 and 3 positions of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate typically involves the esterification of the corresponding cyclopentane-1,3-dicarboxylic acid. One common method is the Fischer esterification, where cyclopentane-1,3-dicarboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding cyclopentane-1,3-dicarboxylic acid.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves heating with a strong acid like hydrochloric acid, while basic hydrolysis uses a strong base such as sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: Cyclopentane-1,3-dicarboxylic acid.
Reduction: Cyclopentane-1,3-dimethanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate in biological systems involves its hydrolysis by esterases to yield cyclopentane-1,3-dicarboxylic acid. This acid can then participate in various metabolic pathways, potentially interacting with specific enzymes and receptors. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (1R,3R)-cyclopentane-1,3-dicarboxylate: A stereoisomer with different spatial arrangement of the ester groups.
Cyclopentane-1,3-dicarboxylic acid: The parent acid from which the ester is derived.
Cyclopentane-1,3-dimethanol: The reduced form of the ester.
Uniqueness
Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The (1S,3S) configuration may result in different physical and chemical properties compared to its stereoisomers, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
SQFQEQDRLAZVJQ-BQBZGAKWSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H](C1)C(=O)OC |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride](/img/structure/B12822888.png)
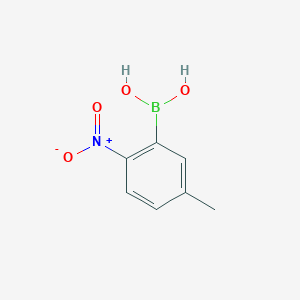
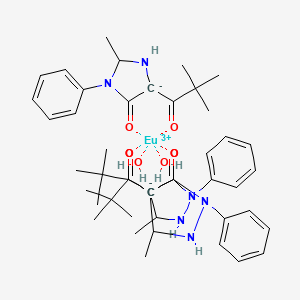
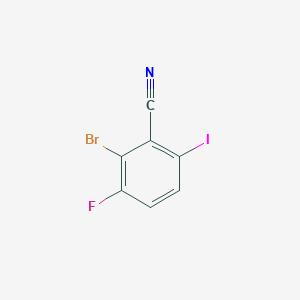
![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
![7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12822921.png)
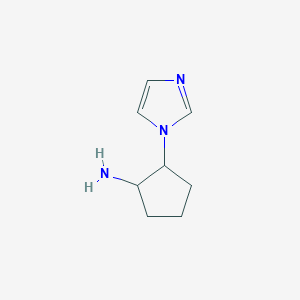
![3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide](/img/structure/B12822928.png)
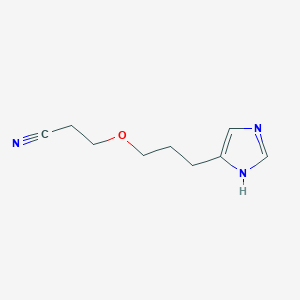
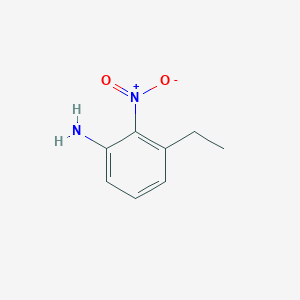
![4-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B12822945.png)
![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)
